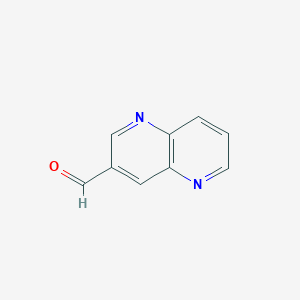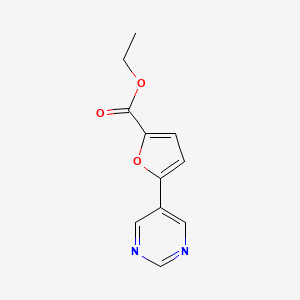
Ethyl 5-(5-pyrimidyl)-2-furoate
Descripción general
Descripción
Pyrimidyl alkanols are a type of organic compound that includes a pyrimidine ring, which is a heterocyclic aromatic ring with two nitrogen atoms . They are often used in the synthesis of various heterocyclic compounds .
Synthesis Analysis
The synthesis of pyrimidyl alkanols can be achieved through various methods. One such method involves the use of oxovanadium catalysts . Another method involves the reaction of pyrimidin-5-yl-lithium with formate ester and ethyl cyanoformate .
Molecular Structure Analysis
The molecular structure of pyrimidyl alkanols involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Chemical Reactions Analysis
Pyrimidyl alkanols can undergo various chemical reactions. For example, they can undergo an autocatalytic reaction to generate more of the alkanol when treated with diisopropylzinc and pyrimidine-5-carbaldehyde .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidyl alkanols can vary depending on their specific structure and the conditions under which they are studied .
Aplicaciones Científicas De Investigación
Palladium-Catalysed Direct Heteroarylations : Ethyl 5-bromothiophene-2-carboxylate and related compounds have been utilized in palladium-catalysed direct arylation of heteroaromatics. These reagents, with their blocked C5 by ester groups, prevent the formation of dimers or oligomers, facilitating the formation of biheteroaryls in high yields. This has implications for the synthesis of 2,5-diarylated furan derivatives (Fu, Zhao, Bruneau, & Doucet, 2012).
Copolyesters with Bio-Based Furanic Units : Ethyl 2-furoate derived monomers have been used for creating copolyesters containing both terephthalate and furoate units. These copolymers, characterized by methods such as NMR and TGA, showcase the potential of using ethyl 2-furoate in the development of new materials with good thermal stability (Abid, Kamoun, Gharbi, & Fradet, 2008).
Intramolecular Ring Formation Studies : Investigations into the thermal and photochemical decompositions of various methyl furoate derivatives have provided insights into the formation of complex molecular structures like methyl pyrroloquinoline carboxylates. These studies contribute to our understanding of reaction mechanisms and pathways in organic chemistry (Yakushijin, Tsuruta, & Furukawa, 1982).
Glycosidase Inhibitory Activities : Research on derivatives of ethyl 5-[(1'S)-D-erythrosyl]-2-methyl-3-furoate shows significant inhibitory activity towards glycosidases, with potential implications in biochemistry and drug development (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
Synthesis of Insecticidal Esters : The synthesis of 5-substituted 3-furoates, including chloromethylation and Friedel–Crafts reactions, has been explored for creating intermediates for insecticidal esters. This research contributes to the development of new agrochemicals (Elliott, Janes, & Pearson, 1971).
Mecanismo De Acción
Target of Action
Ethyl 5-(5-pyrimidyl)-2-furoate is a complex molecule that may interact with various targets in the body. It’s worth noting that pyrimidine derivatives, which are part of the compound’s structure, are known to play crucial roles in biological systems . For instance, they are involved in the synthesis of nucleic acids and certain coenzymes .
Mode of Action
It’s plausible that the compound interacts with its targets through the pyrimidine moiety, which is a common structural component in many bioactive molecules The compound might bind to its targets, leading to changes in their function or activity
Biochemical Pathways
For instance, thiamine, a vitamin essential for basic metabolism, is composed of a pyrimidine ring linked to a thiazolium ring . Therefore, the compound might potentially interfere with thiamine-dependent processes.
Result of Action
It’s known that pyrimidine derivatives can exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory effects . The specific effects of this compound would depend on its precise mode of action and the cellular context.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues. For instance, the compound’s action could potentially be influenced by the presence of chiral crystals .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Ethyl 5-(5-pyrimidyl)-2-furoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as diisopropylzinc and pyrimidine-5-carbaldehyde, where it acts as an efficient asymmetric autocatalyst . This interaction is crucial for the enantioselective addition reactions, leading to the production of enantiomerically pure products. The compound’s ability to enhance enantiomeric excess makes it valuable in the synthesis of chiral molecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can act as an asymmetric autocatalyst, significantly amplifying enantiomeric excess in reactions . This amplification can affect cellular functions by altering the balance of chiral molecules within cells, potentially impacting processes such as protein synthesis and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its role as an asymmetric autocatalyst. It interacts with diisopropylzinc and pyrimidine-5-carbaldehyde, facilitating the enantioselective addition reaction . This interaction leads to the production of enantiomerically pure products, which can further participate in biochemical reactions. The compound’s ability to enhance enantiomeric excess is attributed to its specific binding interactions with these biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its catalytic activity over multiple reaction cycles, leading to significant amplification of enantiomeric excess
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its role as an asymmetric autocatalyst suggests that it may influence metabolic flux and metabolite levels by altering the balance of chiral molecules
Propiedades
IUPAC Name |
ethyl 5-pyrimidin-5-ylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-15-11(14)10-4-3-9(16-10)8-5-12-7-13-6-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBIEMXDXADZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B1391921.png)
![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391923.png)
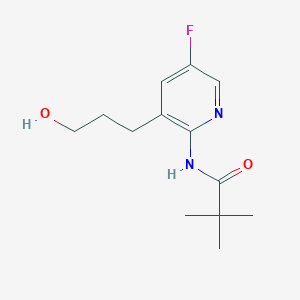
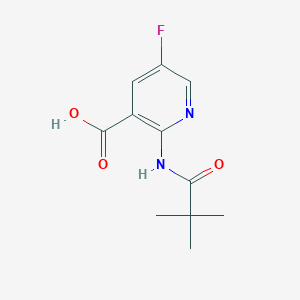
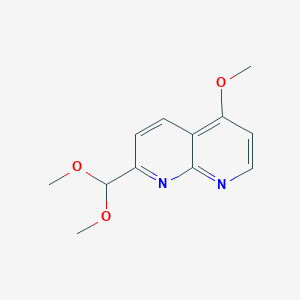


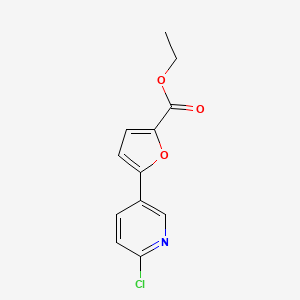
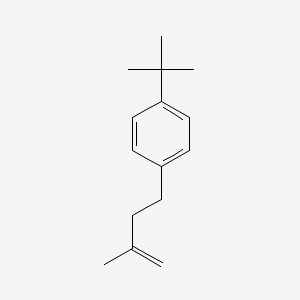


![6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1391936.png)
